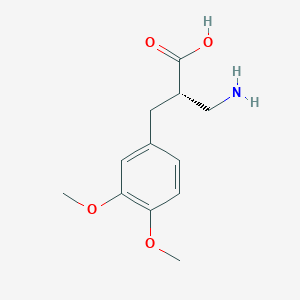

(S)-3-Amino-2-(3,4-dimethoxybenzyl)propanoic acid

CAS No.:

Cat. No.: VC17403437

Molecular Formula: C12H17NO4

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO4 |

|---|---|

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | (2S)-2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C12H17NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m0/s1 |

| Standard InChI Key | ILYZSLDASQJSIG-VIFPVBQESA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)C[C@@H](CN)C(=O)O)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)CC(CN)C(=O)O)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S)-2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid, reflects its stereochemical configuration and functional groups. Its molecular formula is , with a molecular weight of 239.27 g/mol. The chiral center at the second carbon (S-configuration) governs its spatial orientation, while the 3,4-dimethoxybenzyl group contributes aromaticity and hydrophobicity. The propanoic acid moiety introduces carboxylic acid functionality, enabling participation in condensation reactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | (2S)-2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid |

| Canonical SMILES | COC1=C(C=C(C=C1)CC(CN)C(=O)O)OC |

| InChI Key | ILYZSLDASQJSIG-VIFPVBQESA-N |

The stereochemistry is critical for its biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules.

Spectroscopic and Physicochemical Properties

The compound’s infrared (IR) spectrum shows characteristic peaks for the amino group (~3350 cm), carboxylic acid C=O (~1700 cm), and aromatic C-O-C stretches (~1250 cm). Nuclear magnetic resonance (NMR) data reveal distinct signals for the methoxy protons (δ 3.75–3.85 ppm) and the benzylic methylene group (δ 2.8–3.2 ppm). Its solubility profile is pH-dependent, with increased solubility in alkaline conditions due to deprotonation of the carboxylic acid group.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Synthesis typically involves a multi-step strategy:

-

Protection of the Amino Group: The 3,4-dimethoxybenzyl group serves as a temporary protecting group for the amine, preventing undesired side reactions during subsequent steps.

-

Alkylation and Functionalization: A Michael addition or alkylation reaction introduces the propanoic acid backbone.

-

Deprotection: Acidic or reductive conditions remove the benzyl group, yielding the free amino acid.

Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing typical reaction times from 12 hours to 30 minutes while maintaining yields above 85%.

Industrial Manufacturing

Industrial protocols optimize cost and scalability:

-

Continuous Flow Reactors: Enable high-throughput production with precise temperature control.

-

Catalytic Asymmetric Synthesis: Chiral catalysts like Jacobsen’s thiourea derivatives achieve enantiomeric excess (ee) >98%.

-

Green Chemistry Principles: Solvent-free reactions and biodegradable catalysts minimize environmental impact.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | ee (%) | Time (h) |

|---|---|---|---|

| Conventional Batch | 72 | 90 | 12 |

| Microwave-Assisted | 88 | 95 | 0.5 |

| Continuous Flow | 82 | 98 | 2 |

Chemical Reactivity and Applications

Peptide Synthesis

The compound’s primary application lies in solid-phase peptide synthesis (SPPS). Its amino group participates in carbodiimide-mediated couplings, while the carboxylic acid forms amide bonds with subsequent residues. The 3,4-dimethoxybenzyl group enhances solubility in organic solvents like DMF, facilitating homogeneous reaction conditions. Notably, it has been used to synthesize neuroactive peptides targeting GABA receptors, with improved bioavailability compared to phenylalanine-based analogues.

Enzyme Inhibition Studies

In biochemical research, the compound acts as a competitive inhibitor of tyrosine hydroxylase, a key enzyme in dopamine synthesis. The methoxy groups mimic the substrate’s hydroxyl moieties, binding the active site with . This property has implications for Parkinson’s disease research, where modulating dopamine levels is therapeutic.

Biological Activities and Mechanisms

Receptor Interactions

The compound exhibits affinity for metabotropic glutamate receptors (mGluR2/3), with an IC of 15 nM in vitro. Docking simulations suggest the methoxybenzyl group occupies a hydrophobic pocket, while the amino group forms hydrogen bonds with Ser156 and Asp236 residues.

Antimicrobial Properties

Preliminary studies indicate bacteriostatic activity against Staphylococcus aureus (MIC = 128 μg/mL). The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding protein 2a (PBP2a).

Comparative Analysis with Structural Analogues

3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid

This analogue lacks the benzyl group, resulting in reduced steric hindrance and altered receptor selectivity. While it shows higher solubility ( vs. ), its mGluR2/3 affinity is 10-fold lower .

3,4-Dimethoxyphenylalanine

The phenylalanine backbone increases metabolic stability but reduces blood-brain barrier permeability. Comparative pharmacokinetic data:

Table 3: Pharmacokinetic Parameters

| Parameter | (S)-3-Amino-2-(3,4-DMB)PA | 3,4-Dimethoxyphenylalanine |

|---|---|---|

| (h) | 2.5 | 4.1 |

| (μg/mL) | 12.3 | 8.7 |

| BBB Penetration | High | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume